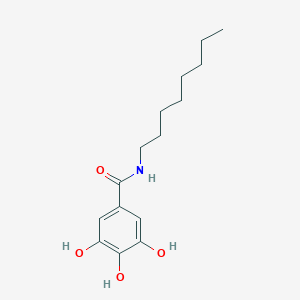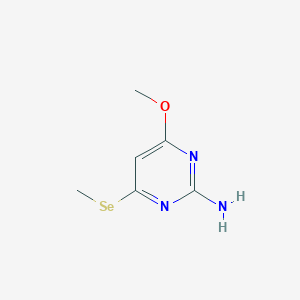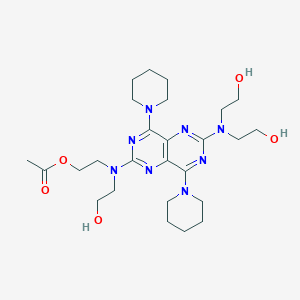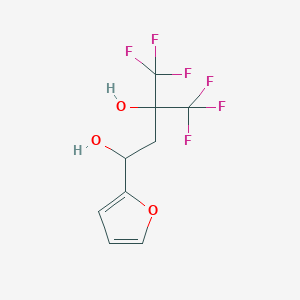
1-Acetyl-6-chlor-1H-indol-3-ylacetat
Übersicht
Beschreibung
1-Acetyl-6-chloro-1H-indol-3-yl acetate (ACIA) is an indole derivative compound, which has been widely studied for its potential medicinal applications. It is an important intermediate in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, anti-tumor agents, and anti-bacterial drugs. It has also been used in the synthesis of various other compounds, such as food additives, dyes, and fragrances. In addition, ACIA has also been studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs)
“1-Acetyl-6-chlor-1H-indol-3-ylacetat” spielt eine wichtige Rolle in MCRs, die nachhaltige Strategien zur Synthese komplexer Moleküle sind. Diese Reaktionen sind hochyieldend, zeit- und kosteneffektiv und entsprechen den Prinzipien der grünen Chemie . Die Indolderivate, einschließlich dieser Verbindung, dienen als effiziente Vorläufer für die Erzeugung biologisch aktiver Strukturen wie Carbazol-, Triazol- und Pyrazolderivate.
Synthese von Alkaloidderivaten
Indolderivate sind in Naturprodukten und Arzneimitteln weit verbreitet, insbesondere in Alkaloiden. Sie sind entscheidend in der Zellbiologie und der Synthese von Verbindungen zur Behandlung verschiedener Erkrankungen. Die fragliche Verbindung spielt eine wichtige Rolle bei der Konstruktion von Indolen als Einheiten in ausgewählten Alkaloiden .
Antimikrobielle Anwendungen
Der Indolkern, ein Bestandteil von “this compound”, zeigt signifikante antimikrobielle Eigenschaften. Es wurde zur Synthese von Derivaten verwendet, die auf ihre in-vitro-Antimikrobielle Aktivität gegen verschiedene Mykobakterienstämme getestet werden .
Anti-HIV-Aktivität
Indolderivate sollen anti-HIV-Aktivitäten besitzen. Verbindungen wie “this compound” werden verwendet, um neuartige Indolyl- und Oxochromenylxanthenonderivate zu erzeugen, die in Molekül-Docking-Studien vielversprechend als Anti-HIV-1-Mittel erwiesen haben .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could be diverse depending on the specific activity and the target involved .
Eigenschaften
IUPAC Name |
(1-acetyl-6-chloroindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGAYIKCAZFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470835 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108761-33-7 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
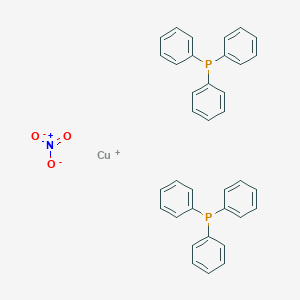
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
